![molecular formula C8H9N3O2 B184046 Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 136548-98-6](/img/structure/B184046.png)
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate
Overview
Description
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound with a molecular formula of C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound is part of the imidazo[1,2-b]pyrazole family, which is known for its diverse biological activities and applications in various fields of research .
Mechanism of Action
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability .
Result of Action
It is known that imidazole derivatives can induce a variety of biological effects, including apoptosis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazo[1,2-b]pyrazole ring . The reaction conditions often include the use of nickel catalysts, mild temperatures, and the presence of dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate has shown promising results in several therapeutic areas:
- Anti-inflammatory Activity : Studies indicate that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as IKK-2, which are crucial in the inflammatory response. This suggests potential use in treating inflammatory diseases .
- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2). In vitro studies have reported IC50 values indicating significant potency against these cell lines .
- Mechanism of Action : The compound's action involves binding to specific molecular targets, potentially modulating enzyme activity related to inflammation and cancer progression. For instance, it may interfere with signaling pathways that promote cell proliferation or survival in cancer cells .
Material Science
In addition to its medicinal applications, this compound is being explored for its potential in developing new materials:
- Polymer Development : The unique chemical structure allows for the synthesis of polymers with specific properties. These materials could be utilized in coatings or other industrial applications where chemical resistance and durability are required .
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound derivatives. The researchers found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro. The findings suggest that these derivatives could serve as lead compounds for developing new anti-inflammatory drugs .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of this compound, researchers treated various cancer cell lines with the compound and observed a dose-dependent reduction in cell viability. The study highlighted its potential as a novel chemotherapeutic agent, particularly for leukemia and solid tumors .
Summary Table of Applications
Comparison with Similar Compounds
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate can be compared with other similar compounds such as:
- Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate
- 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. This compound is unique due to its specific substitution pattern and the resulting biological activities .
Biological Activity
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
This compound belongs to a class of imidazo[1,2-b]pyrazole derivatives known for their pharmacological properties. These compounds have been explored for various therapeutic applications, including anti-inflammatory and anticancer activities. The structure of the compound allows for interactions with multiple biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models. It affects key cellular pathways such as ERK phosphorylation and mitochondrial depolarization, leading to increased caspase-3 activity and cell death .
- Anti-inflammatory Properties : Research indicates that derivatives of imidazo[1,2-b]pyrazole can inhibit chemotaxis in neutrophils and modulate inflammatory responses by affecting interleukin signaling pathways .
- Phosphodiesterase Inhibition : Some studies have highlighted the role of imidazo[1,2-b]pyrazole derivatives as phosphodiesterase inhibitors, which can influence cyclic nucleotide levels and subsequent cellular responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Study 1: Acute Myeloid Leukemia (AML)
In a study examining the effects of imidazo[1,2-b]pyrazole derivatives on HL-60 cells, it was found that treatment led to significant changes in cell viability and differentiation markers. The compound induced apoptosis through mitochondrial pathways and was associated with increased expression of differentiation markers such as CD11b and MPO activity .
Case Study 2: Anti-inflammatory Effects
Research focused on hybrid compounds derived from pyrazoles demonstrated that imidazo[1,2-b]pyrazole derivatives could effectively inhibit neutrophil migration towards inflammatory sites. The IC50 values were recorded in the low nanomolar range, indicating potent anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications in the imidazo[1,2-b]pyrazole scaffold can significantly impact its biological efficacy. For instance:
- Substituents on the pyrazole ring can enhance anticancer potency.
- The introduction of various functional groups can alter anti-inflammatory activities.
These findings suggest that further optimization of the chemical structure could lead to more effective therapeutic agents.
Properties
IUPAC Name |
ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKDPXNVHBXOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326607 | |
Record name | Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136548-98-6 | |
Record name | Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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